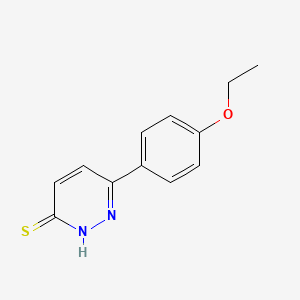

6-(4-Ethoxyphenyl)pyridazine-3-thiol

Description

6-(4-Ethoxyphenyl)pyridazine-3-thiol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a 4-ethoxyphenyl group enhances the compound’s biological activity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-15-10-5-3-9(4-6-10)11-7-8-12(16)14-13-11/h3-8H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPPNCYTGWMSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyridazine-3-thiol typically involves the reaction of hydrazine derivatives with appropriate ketones or esters. One common method includes the cyclization of phenylhydrazone derivatives followed by oxidation. The reaction conditions often involve the use of solvents like ethanol and catalysts such as PCl5 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

6-(4-Ethoxyphenyl)pyridazine-3-thiol features a pyridazine ring substituted with an ethoxyphenyl group and a thiol functional group. The presence of the thiol group imparts significant reactivity, making it a versatile compound for various chemical reactions, including nucleophilic substitutions and redox reactions.

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that derivatives of pyridazine compounds often exhibit:

- Antimicrobial Activity : Studies have shown that pyridazine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Initial screenings indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing advanced materials. Its thiol group allows for:

- Cross-linking Reactions : The compound can be used to create cross-linked polymers, enhancing the mechanical properties of materials.

- Functional Coatings : Its ability to form self-assembled monolayers makes it suitable for developing functional coatings with specific surface properties.

Biological Studies

The biological implications of this compound extend to:

- Enzyme Inhibition Studies : As a potential inhibitor of specific enzymes, this compound can be utilized in biochemical assays to understand enzyme kinetics and inhibition mechanisms.

- Cellular Pathway Analysis : Investigating how this compound interacts with cellular pathways can provide insights into its pharmacological effects and potential therapeutic uses.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated various pyridazine derivatives for their antimicrobial properties. This compound was tested against several strains of bacteria and fungi. The results indicated a significant inhibitory effect on Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the anticancer activity of this compound against human breast cancer cell lines (MCF-7). The compound showed dose-dependent cytotoxicity, leading researchers to explore its mechanism of action further.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to interact with a wide range of biological targets .

Comparison with Similar Compounds

Similar Compounds

6-phenylpyridazine-3(2H)-thione: Lacks the ethoxy group, which may reduce its biological activity.

6-(4-methoxyphenyl)pyridazine-3(2H)-thione: The methoxy group can alter the compound’s pharmacokinetics and pharmacodynamics.

6-(4-chlorophenyl)pyridazine-3(2H)-thione: The chloro group can enhance the compound’s lipophilicity and membrane permeability.

Uniqueness

6-(4-Ethoxyphenyl)pyridazine-3-thiol is unique due to the presence of the ethoxy group, which enhances its biological activity and makes it a more potent compound compared to its analogs. This modification can lead to improved therapeutic properties and a broader range of applications in medicinal chemistry .

Biological Activity

Overview

6-(4-Ethoxyphenyl)pyridazine-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridazine family, which is known for various pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial effects. The presence of the 4-ethoxyphenyl group is believed to enhance its biological activity compared to other derivatives.

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:

- Calcium Ion Influx Inhibition : The compound inhibits calcium ion influx, which is crucial for platelet aggregation and cardiovascular functions.

- Antimicrobial Properties : It exhibits potential as an enzyme inhibitor, which may contribute to its antimicrobial effects .

- Anti-inflammatory Effects : The compound has shown pronounced anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological activities:

- Antihypertensive Activity : Demonstrated in normotensive rat models, where it effectively reduced blood pressure.

- Platelet Aggregation Inhibition : This activity suggests potential use in preventing thrombotic events.

- Analgesic and Antinociceptive Effects : The compound has been studied for its pain-relieving properties.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various pyridazine derivatives, including this compound, on human cancer cell lines. Results indicated significant cytotoxicity against colon cancer cells with IC50 values lower than 50 µM .

- Antimicrobial Activity : The compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties comparable to established antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 6-Phenylpyridazine-3(2H)-thione | Lacks ethoxy group | Reduced activity compared to ethoxy derivative |

| 6-(4-Methoxyphenyl)pyridazine-3(2H)-thione | Methoxy group present | Altered pharmacokinetics, lower potency |

| 6-(4-Chlorophenyl)pyridazine-3(2H)-thione | Chlorine substituent | Enhanced lipophilicity but less effective than ethoxy derivative |

The ethoxy group significantly enhances the biological activity of this compound, making it a more potent candidate for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.